{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone
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Overview
Description
1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that features an indole core, a thiophene ring, and a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiophene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the 4-methylphenoxy group can be attached via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The thiophene and phenoxy groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of 1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the 4-methylphenoxy group differentiates it from other indole derivatives, potentially leading to unique applications in various fields .
Properties
Molecular Formula |
C23H21NO2S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
[1-[3-(4-methylphenoxy)propyl]indol-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H21NO2S/c1-17-9-11-18(12-10-17)26-14-5-13-24-16-20(19-6-2-3-7-21(19)24)23(25)22-8-4-15-27-22/h2-4,6-12,15-16H,5,13-14H2,1H3 |
InChI Key |
OMBQSZBIVUMHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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